Ethyl 4-[({[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
ETHYL 4-[2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that features a pyrido[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from commercially available precursorsReaction conditions may vary, but common reagents include strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in aromatic systems, where substituents on the benzene ring can be replaced with other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
ETHYL 4-[2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for ETHYL 4-[2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrido[4,3-d]pyrimidine core could interact with active sites in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(4-FLUOROPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: Shares a similar fluorophenyl group but differs in the core structure.
6-[(1E)-2-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-[METHYL(METHANESULFONYL)AMINO]-5-PYRIMIDIN]ETHENYL]-2,2-DIMETHYL-1,3-DIOXANE-4-ACETIC ACID TERT-BUTYL ESTER: Another fluorophenyl-containing compound with different functional groups.
Uniqueness
ETHYL 4-[2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C25H25FN4O4S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H25FN4O4S/c1-2-34-24(33)17-5-9-19(10-6-17)27-22(31)15-35-25-28-21-11-12-30(14-20(21)23(32)29-25)13-16-3-7-18(26)8-4-16/h3-10H,2,11-15H2,1H3,(H,27,31)(H,28,29,32) |
InChI Key |
ULMOTVCWAYQKEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2 |
Origin of Product |
United States |
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